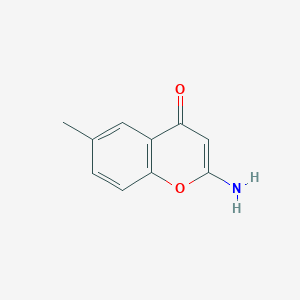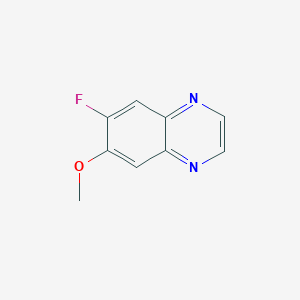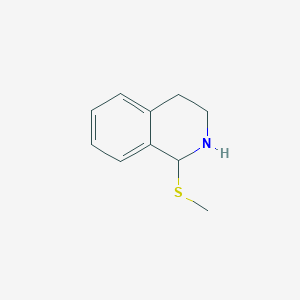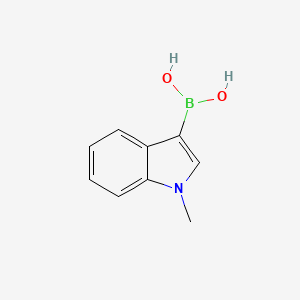![molecular formula C10H10N2O B11912410 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde](/img/structure/B11912410.png)
3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde is a nitrogen-containing heterocyclic compound. It features a fused ring system combining pyrrole and pyrimidine rings, with methyl groups at positions 3 and 6, and an aldehyde group at position 7.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can yield intermediate compounds, which are then subjected to intramolecular heterocyclization to form the desired pyrrolopyrimidine structure .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness, possibly using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carboxylic acid.
Reduction: 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The exact mechanism of action of 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
Comparación Con Compuestos Similares
Pyrrolopyrazine derivatives: These compounds also feature fused pyrrole and pyrazine rings and exhibit various biological activities.
Pyridodipyrimidine derivatives: These compounds have fused tricyclic systems with multiple nitrogen atoms and are known for their cytotoxic and antimicrobial properties
Uniqueness: 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which provides distinct reactivity and potential for further functionalization. This makes it a valuable scaffold for developing new compounds with tailored properties .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
3,6-dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-3-9-4-8(2)11-6-12(9)10(7)5-13/h3-6H,1-2H3 |
Clave InChI |
KDVHWYVANNWCFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(N2C=N1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11912334.png)












![Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid](/img/structure/B11912397.png)
